2-Amino-N-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide

Description

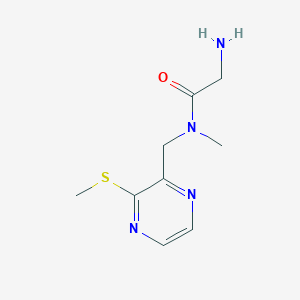

2-Amino-N-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide is a heterocyclic acetamide derivative featuring a pyrazine core substituted with a methylsulfanyl group at position 3 and an acetamide moiety linked via a methylamino bridge. This compound is cataloged as a 6-membered heterocycle by CymitQuimica but is currently listed as discontinued, suggesting its use in specialized research contexts .

Properties

IUPAC Name |

2-amino-N-methyl-N-[(3-methylsulfanylpyrazin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4OS/c1-13(8(14)5-10)6-7-9(15-2)12-4-3-11-7/h3-4H,5-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGQTEFUTDJQEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC=CN=C1SC)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the methylsulfanyl group: This step involves the substitution of a suitable leaving group on the pyrazine ring with a methylsulfanyl group, often using reagents like methylthiol or dimethyl sulfide.

Attachment of the amino and methyl groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Methylamine, acetamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Compounds with varied functional groups replacing the amino or methyl groups.

Scientific Research Applications

2-Amino-N-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and reported activities of 2-Amino-N-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide and related compounds:

Key Observations:

- Pyrazine vs. This difference could influence receptor binding or solubility .

- Substituent Diversity: Acetochlor’s chloro and ethoxymethyl groups are optimized for herbicidal activity, while the ethylamino group in quinazolinone acetamides correlates with anti-inflammatory effects .

Physicochemical Properties

- Lipophilicity: The methylsulfanyl group likely increases the target compound’s logP compared to cyano- or chloro-substituted analogs, affecting bioavailability and metabolic stability .

- Solubility : Pyrazine’s nitrogen atoms may improve aqueous solubility relative to purely aromatic systems like diphenylmethyl-oxadiazole derivatives .

Biological Activity

2-Amino-N-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazine ring substituted with a methylthio group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Inhibition of protein kinases : This may lead to the modulation of signaling pathways involved in cancer progression.

- Antioxidant properties : The presence of sulfur in the structure may enhance its ability to scavenge free radicals.

- Anti-inflammatory effects : Similar derivatives have shown potential in reducing inflammation markers.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound against various cancer cell lines. Below is a summary table highlighting its cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 12.50 | Induction of apoptosis |

| A549 | 26.00 | Inhibition of proliferation |

| HepG2 | 14.31 | Cell cycle arrest |

Case Studies

-

Study on MCF7 Cell Line :

- Researchers evaluated the cytotoxic effects of this compound on the MCF7 breast cancer cell line. The compound exhibited an IC50 value of 12.50 µM, indicating significant anti-proliferative effects through apoptosis induction.

-

Evaluation Against A549 Cell Line :

- In another study, the compound showed an IC50 value of 26 µM against A549 lung cancer cells. The mechanism was linked to the inhibition of key growth factors responsible for tumor progression.

-

HepG2 Liver Cancer Study :

- The compound was also tested on HepG2 liver cancer cells, revealing an IC50 value of 14.31 µM. The study suggested that the compound could induce cell cycle arrest at the G1 phase, thus preventing further cell division.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.